Baludon

Vascular pharmacology Endothelial function Steroid stereochemistry

Procure 5β-DHT (Baludon) for clean calcium antagonism studies without genomic AR interference. Its bent cis A/B ring geometry confers unique L-type calcium channel blockade, opposite to planar 5α-DHT. Essential control for stereospecific vascular assays. High-purity ≥98% reference standard for neuroactive steroid synthesis.

Molecular Formula C16H18N2Na2O8S3
Molecular Weight 508.5 g/mol
CAS No. 5667-98-1
Cat. No. B15346211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaludon
CAS5667-98-1
Molecular FormulaC16H18N2Na2O8S3
Molecular Weight508.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NCCS(=O)(=O)[O-])S(=O)(=O)C2=CC=C(C=C2)NCCS(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C16H20N2O8S3.2Na/c19-27(20,21)11-9-17-13-1-5-15(6-2-13)29(25,26)16-7-3-14(4-8-16)18-10-12-28(22,23)24;;/h1-8,17-18H,9-12H2,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2
InChIKeyFCNWSCLEVJDLLO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baludon (CAS 5667-98-1) for Research Procurement: Compound Class and Baseline Characteristics


Baludon (CAS 5667-98-1), systematically named 17β-hydroxy-5β-androstan-3-one, is a 5β-reduced androgen steroid belonging to the etiocholane class [1]. It is an endogenous metabolite of testosterone formed via 5β-reductase (AKR1D1)-catalyzed reduction, and is structurally distinguished from its potent androgenic 5α-isomer (5α-DHT) by the cis A/B ring junction that introduces a 90° bend in the steroid backbone [2]. This compound has been investigated for non-genomic calcium channel blockade in vascular smooth muscle, serves as a key intermediate in neuroactive steroid synthesis, and has been historically associated with Bayer AG under the trade name Baludon in certain pharmaceutical contexts [3].

Why 5β-DHT (Baludon) Cannot Be Substituted by 5α-DHT or Other Androgen Metabolites in Specialized Research


The critical failure of generic substitution arises from stereochemical specificity at C5: 5β-DHT possesses a cis A/B ring fusion that confers a bent molecular geometry, whereas 5α-DHT maintains a planar trans A/B configuration [1]. This structural divergence yields opposite vascular functional effects—5β-DHT enhances acetylcholine-induced vasodilation while 5α-DHT suppresses it [2]—and dictates distinct ion channel pharmacology, with 5β-DHT acting as an L-type calcium channel antagonist [3]. Furthermore, 5β-DHT lacks androgen receptor binding activity entirely, unlike 5α-DHT which is a potent androgen receptor agonist [4]. These mechanistic and functional disparities preclude the use of alternative reduced androgen metabolites as experimental proxies.

Quantitative Comparative Evidence for Baludon (5β-DHT) Versus Closest Structural Analogs


Opposing Vascular Functional Effects: 5β-DHT Enhances ACh-Induced Vasodilation While 5α-DHT Suppresses It

In mesenteric arteries from aged-orchidectomized Sprague-Dawley rats, 5β-DHT (10 nM, 30 min incubation) increased acetylcholine (ACh)-induced vasodilation, whereas its 5α-isomer 5α-DHT at identical concentration decreased the ACh-induced response, and testosterone (TES) produced no modification [1]. This functional antagonism demonstrates stereospecific divergence in vascular regulation between the two dihydrotestosterone epimers.

Vascular pharmacology Endothelial function Steroid stereochemistry

Calcium Channel Antagonism: 5β-DHT Is More Effective Than Nifedipine Against Noradrenaline-Induced Contraction

In isolated rat aortic rings without endothelium, 5β-DHT produced concentration-dependent relaxation of both KCl (60 mM)- and noradrenaline (NA, 0.3 μM)-induced contractions. A direct head-to-head comparison demonstrated that while nifedipine (a prototypical L-type calcium channel blocker) was more potent than 5β-DHT in blocking KCl-induced contraction, 5β-DHT was more effective than nifedipine in preventing noradrenaline-induced contraction [1]. Additionally, 5β-DHT-induced vasodilation was resistant to blockade by the GABA-A receptor antagonists picrotoxin and bicuculline, as well as the β-adrenoceptor antagonist propranolol, confirming that the mechanism is calcium channel blockade rather than GABA-A receptor modulation [1].

Calcium channel pharmacology Vascular smooth muscle Non-genomic steroid action

Potency Ranking Among Androgens in Rat Vas Deferens: 5β-DHT Ranks Second Only to Androsterone

In KCl-induced contraction assays using rat vas deferens in vitro, a panel of androgenic steroids was evaluated for concentration-dependent relaxation potency. The rank order of potency was established as: androsterone > 5β-dihydrotestosterone > androstenedione > 5α-dihydrotestosterone > testosterone [1]. This positions 5β-DHT as more potent than both its 5α-epimer (5α-DHT) and the parent hormone testosterone in this smooth muscle preparation.

Smooth muscle pharmacology Androgen potency ranking Non-genomic relaxation

Absence of Androgen Receptor Binding: 5β-DHT Is Non-Androgenic Unlike 5α-DHT

5β-DHT either does not bind to or binds only very weakly to the androgen receptor, in stark contrast to its 5α-isomer 5α-DHT, which is the most potent natural androgen and a strong androgen receptor agonist [1]. This property was further corroborated by studies showing that induction of an erythropoietin-hypersecretory state requires androgenic receptor activation and is achieved by 5α-DHT but not by its non-androgenic isomer 5β-DHT [2].

Androgen receptor pharmacology Steroid selectivity Non-androgenic steroid

Key Intermediate for Neuroactive Steroid Synthesis: 5β-DHT Is a Validated Precursor for GABA-A and NMDA Modulators

5β-DHT (17β-hydroxy-5β-androstan-3-one) serves as a critical starting material for the synthesis of neuroactive steroid analogs. Vidrna et al. (2011) utilized 5β-DHT as the starting scaffold for preparing azido analogs of pregnanolone sulfate, which demonstrated inhibition of NMDA receptor activity—with some sulfated derivatives exhibiting greater activity than the parent pregnanolone sulfate [1]. Černý et al. (2012) employed 5β-DHT to synthesize neuroactive steroids bearing perfluorobenzoyl groups, resulting in compounds that produced potent enhancement of GABA-mediated chloride currents at GABA-A receptors [2]. A 2025 study further demonstrated efficient enzymatic production of 5β-DHT via engineered AKR1D1 with cofactor recycling, achieving a 68% yield and enabling scalable access to this intermediate for neuroactive steroid synthesis programs including SAGE-217 (zuranolone) analogs [3].

Neuroactive steroid synthesis Medicinal chemistry Steroid derivatization

Recommended Research and Procurement Applications for Baludon (5β-DHT) Based on Comparative Evidence


Vascular Pharmacology: Studying Non-Genomic Calcium Channel Blockade Without GABA-A or Androgen Receptor Interference

Based on evidence that 5β-DHT-induced vasodilation is resistant to GABA-A antagonists (picrotoxin, bicuculline) and β-adrenoceptor antagonists (propranolol), yet is mediated through L-type calcium channel blockade [1], researchers should procure 5β-DHT for studies requiring clean pharmacological dissection of steroid-induced calcium antagonism. The compound's lack of androgen receptor activity [2] eliminates confounding genomic effects present with 5α-DHT. Experimental designs investigating receptor-operated versus voltage-operated calcium entry should leverage 5β-DHT's greater efficacy than nifedipine against noradrenaline-induced contraction [1].

Comparative Steroid Epimer Studies: 5β-DHT as the Essential Non-Androgenic Control for 5α-DHT Experiments

Given the opposite directional effects of 5β-DHT (enhancement) versus 5α-DHT (suppression) on acetylcholine-induced vasodilation at identical 10 nM concentrations in rat mesenteric arteries [3], 5β-DHT is an essential control compound for any study investigating vascular effects of 5α-DHT. The stereochemical specificity at C5 fundamentally alters both molecular geometry (cis vs. trans A/B ring junction) and biological function [4], making 5β-DHT procurement mandatory for rigorous structure-activity relationship studies of reduced androgen metabolites.

Medicinal Chemistry: Synthesis of Novel Neuroactive Steroid Derivatives Targeting GABA-A and NMDA Receptors

5β-DHT is a validated precursor for synthesizing neuroactive steroid analogs with activity at GABA-A and NMDA receptors. Starting from 5β-DHT, azido derivatives have been prepared that inhibit NMDA receptor activity, with certain sulfated analogs exceeding the potency of the parent pregnanolone sulfate scaffold [5]. Additionally, perfluorobenzoyl derivatives of 5β-DHT produce potent enhancement of GABA-mediated chloride currents [6]. With recent advances in enzymatic production achieving 68% yield via engineered AKR1D1 systems [7], 5β-DHT procurement enables scalable synthesis programs targeting novel GABA-A positive allosteric modulators and NMDA receptor antagonists.

Smooth Muscle Pharmacology: Potency Benchmarking of Androgen-Induced Non-Genomic Relaxation

In rat vas deferens KCl-induced contraction assays, the rank order of relaxant potency is androsterone > 5β-DHT > androstenedione > 5α-DHT > testosterone [8]. 5β-DHT should be procured as a mid-to-high potency reference standard for establishing concentration-response curves in smooth muscle relaxation studies. Its intermediate potency position makes it suitable for detecting both positive and negative modulators in compound screening campaigns targeting non-genomic androgen signaling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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